

Application Notes and Protocols: Synthesis of 1,9-Caryolanediol 9-acetate

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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B1149139

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Abstract

These application notes provide a detailed protocol for the synthesis of **1,9-Caryolanediol 9-acetate**, a derivative of the natural sesquiterpene caryophyllene. The synthesis is proposed as a two-step process commencing with the acid-catalyzed rearrangement and hydration of (-)-caryophyllene oxide to yield 1,9-Caryolanediol, followed by selective acetylation of the C-9 hydroxyl group. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the preparation of this compound for further investigation.

Physicochemical and Analytical Data

The following tables summarize the known properties of **1,9-Caryolanediol 9-acetate**.

Table 1: Physicochemical Properties

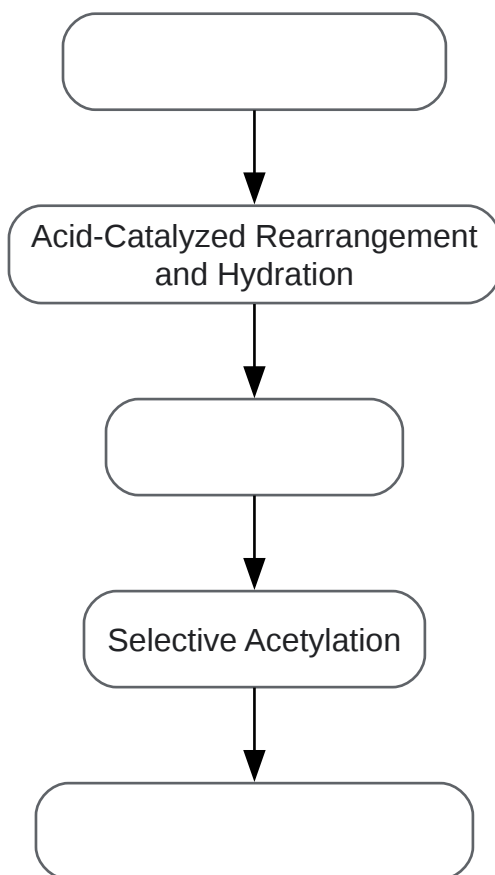
Property	Value
Molecular Formula	C ₁₇ H ₂₈ O ₃
Molecular Weight	280.4 g/mol
CAS Number	155488-34-9[1][2][3][4]
Physical Description	Powder[1]
Storage	Store in a sealed, cool, and dry condition[1]

Table 2: Analytical Data Summary

Analysis	Result
Purity (HPLC)	>98%[1]
Structure (NMR)	Consistent with the structure of 1,9-Caryolanediol 9-acetate[1]

Proposed Synthesis Pathway

The synthesis of **1,9-Caryolanediol 9-acetate** is proposed to proceed via a two-step reaction sequence starting from commercially available (-)-caryophyllene oxide. The initial step involves an acid-catalyzed epoxide ring-opening, followed by intramolecular cyclization and hydration to form the diol intermediate, 1,9-Caryolanediol. Subsequent selective acetylation of the secondary hydroxyl group at the C-9 position yields the final product.



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Caption: Proposed two-step synthesis of **1,9-Caryolanediol 9-acetate**.

Experimental Protocols

3.1. Step 1: Synthesis of 1,9-Caryolanediol from (-)-Caryophyllene Oxide

This protocol is based on established methods for the acid-catalyzed rearrangement of caryophyllene oxide to form diol products.^{[5][6][7]}

- Materials:
 - (-)-Caryophyllene oxide
 - Acetone
 - Deionized water

- 0.1 M Sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Procedure:
 - Dissolve (-)-caryophyllene oxide (1.0 eq) in a 1:1 mixture of acetone and deionized water.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add 0.1 M sulfuric acid (0.1 eq) dropwise with constant stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
 - Extract the aqueous phase with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 1,9-Caryolanediol.

3.2. Step 2: Synthesis of **1,9-Caryolanediol 9-acetate** from 1,9-Caryolanediol

This protocol employs standard conditions for selective acetylation of a secondary alcohol in the presence of a tertiary alcohol.

- Materials:
 - 1,9-Caryolanediol
 - Pyridine
 - Acetic anhydride
 - Dichloromethane (DCM)
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate solution (NaHCO_3)
 - Anhydrous magnesium sulfate (MgSO_4)
 - Silica gel for column chromatography
- Procedure:
 - Dissolve 1,9-Caryolanediol (1.0 eq) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C.
 - Add acetic anhydride (1.1 eq) dropwise.
 - Stir the reaction mixture at 0 °C for 4-6 hours.
 - Monitor the reaction by TLC for the disappearance of the starting material.
 - Quench the reaction by the slow addition of deionized water.
 - Extract the mixture with dichloromethane (3 x 30 mL).
 - Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield **1,9-Caryolanediol 9-acetate**.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of **1,9-Caryolanediol 9-acetate**.



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Caption: Overall workflow for the synthesis of **1,9-Caryolanediol 9-acetate**.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Pyridine and acetic anhydride are corrosive and have strong odors. Sulfuric acid and hydrochloric acid are highly corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. Proper waste disposal procedures should be followed.

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